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Get Quote

For researchers, toxicologists, and drug development professionals, a nuanced understanding

of chemical toxicity is paramount. Organotin compounds, a class of organometallic chemicals

characterized by at least one tin-carbon bond, represent a significant area of study due to their

widespread industrial use and notable biological effects.[1][2] This guide provides a

comparative analysis of the toxicity of different organotin compounds, grounded in experimental

data and mechanistic insights, to support informed research and risk assessment.

The Landscape of Organotin Applications and
Environmental Significance
Organotin compounds are broadly categorized based on the number of organic substituents

(R) attached to the tin atom (Sn), following the general formula R({n})SnX({4-n}).[1] This

structural variation dictates their application and, critically, their toxicological profile.

Trisubstituted (R(_3)SnX): Compounds like Tributyltin (TBT) and Triphenyltin (TPT) are

potent biocides.[2][3] They have been extensively used in anti-fouling paints for ship hulls,

wood preservatives, and as fungicides and molluscicides in agriculture and industrial water
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systems.[3][4] Their high efficacy is matched by their significant toxicity to non-target aquatic

organisms, leading to widespread environmental concern and regulatory restrictions.[5][6][7]

Disubstituted (R(_2)SnX(_2)): Dibutyltin (DBT) and Dioctyltin (DOT) compounds are primarily

used as heat stabilizers in the production of polyvinyl chloride (PVC) plastics and as

catalysts for polyurethane foams and silicone curing.[3][8] While generally less toxic than

their trisubstituted counterparts, they are not without significant biological effects.[9]

Monosubstituted (RSnX(_3)) and Tetrasubstituted (R(_4)Sn): Monobutyltin (MBT) also

serves as a PVC stabilizer.[8] Tetrasubstituted organotins are relatively non-toxic and are

often used as precursors for other organotin compounds.[3]

The environmental persistence and lipophilic nature of compounds like TBT lead to their

accumulation in sediments and bioaccumulation in aquatic organisms, posing a risk of

biomagnification through the food chain.[6][10]

Part 1: The Molecular Underpinnings of Organotin
Toxicity
The toxicity of organotin compounds is not a monolithic phenomenon. It is a complex interplay

of structure, dose, and biological system. The primary mechanisms revolve around endocrine

disruption, cellular energy disruption, and immunotoxicity.

Endocrine Disruption: A Tale of Impeded Hormonal
Balance
Trisubstituted organotins, particularly TBT and TPT, are potent endocrine-disrupting chemicals

(EDCs).[11][12] One of their most well-documented effects is the induction of "imposex"—the

imposition of male sexual characteristics on female gastropods—at environmentally relevant

concentrations.[6][13]

Causality: This effect is primarily driven by the inhibition of the cytochrome P450 aromatase

enzyme. Aromatase is crucial for the conversion of androgens (like testosterone) to estrogens.

By inhibiting this enzyme, TBT and TPT cause an accumulation of androgens, leading to the

masculinization of females.[11] Furthermore, these compounds can act as agonists for nuclear
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receptors like the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor

gamma (PPARγ), further dysregulating steroid hormone synthesis and metabolism.[10][11][14]
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Figure 1. Simplified pathway of TBT/TPT-induced endocrine disruption leading to imposex.

Cellular Toxicity: Sabotaging the Powerhouse and
Beyond
Organotins exert broad cytotoxic effects, with the mitochondria being a primary target.

Mitochondrial Dysfunction: Trialkyltins like TBT and triethyltin are potent inhibitors of

mitochondrial ATP synthase, the enzyme complex responsible for oxidative phosphorylation.

[8][15] TBT is thought to bind to the F(_0) subunit of the complex, disrupting the proton

gradient necessary for ATP production.[15] DBT also inhibits ATP synthase, but through a

different mechanism, possibly by binding to the F(_1) subunit.[15] This disruption of cellular

energy metabolism is a key driver of their acute toxicity.
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Oxidative Stress & Calcium Dysregulation: TBT exposure has been shown to increase the

production of reactive oxygen species (ROS), leading to oxidative stress and damage to

cellular components.[12] It also disrupts intracellular calcium (Ca²⁺) homeostasis, another

critical factor contributing to cell death pathways like apoptosis.[10]

Immunotoxicity and Neurotoxicity
The toxic effects of organotins extend to the immune and nervous systems.

Immunotoxicity: TBT and DBT are known immunotoxins.[3][12] They can induce thymus

atrophy, particularly the depletion of lymphocytes in the thymic cortex, thereby suppressing

the immune system.[16] DBT has been shown to disrupt the appropriate response of the

immune system during inflammation by blocking glucocorticoid receptor (GR) activation.[9]

Neurotoxicity: The neurotoxic profile varies with the specific compound. Trimethyltin and

triethyltin are potent neurotoxins, with the former causing neuronal degradation and the latter

inducing cerebral edema.[16][17][18] DBT has also demonstrated a distinct pattern of

neurotoxicity, affecting myelin content and cholinergic neurons in cell cultures.[19] In

experimental animals, TBT exposure can lead to neurotoxic effects including damage to the

central nervous system.[4][20]

Part 2: A Data-Driven Comparative Analysis
The toxicity of organotin compounds is fundamentally linked to their chemical structure. Two

general principles apply:

Degree of Substitution: Toxicity generally follows the order: R(_3)SnX > R(_2)SnX(_2) >

RSnX(_3). Trisubstituted compounds are the most toxic.[8][21]

Nature of the Organic Group (R): For trialkyltins, toxicity varies with the length of the alkyl

chain. Shorter chains like trimethyl- and triethyltin are the most toxic to mammals, while

longer chains like trioctyltin have very low toxicity.[18][21] Tributyltins and triphenyltins,

however, exhibit the highest toxicity to aquatic organisms.[22]

The following table summarizes acute toxicity data (LD(_50)) for several key organotin

compounds in rats, providing a quantitative basis for comparison. A lower LD(_50) value

indicates higher acute toxicity.
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Organotin
Compound

CAS Number
Oral LD(_50) (Rat)
(mg/kg body
weight)

Primary
Use/Application

Tributyltin Oxide

(TBTO)
56-35-9 127 - 234[14]

Antifouling biocide,

Wood preservative[3]

Triphenyltin Acetate 900-95-8 140 - 150
Agricultural

fungicide[3]

Dibutyltin Dichloride 683-18-1 100 - 219[14]
PVC stabilizer,

Catalyst[3]

Monobutyltin

Trichloride
1118-46-3 ~1370 PVC stabilizer[23]

Tetrabutyltin 1461-25-2 > 4000
Chemical

intermediate[3]

Triethyltin Chloride 994-31-0 ~10 Potent Neurotoxin[16]

Trimethyltin Chloride 1066-45-1 ~13 Potent Neurotoxin[16]

Data compiled from multiple sources for comparative purposes. Exact values may vary

between studies.

This data clearly illustrates the structure-activity relationship. The trisubstituted compounds

(TBTO, TPTA, TETC, TMTC) are significantly more toxic than the di-, mono-, and

tetrasubstituted variants. The extreme neurotoxicity of trimethyltin and triethyltin in mammals is

also evident from their very low LD(_50) values.[17] In contrast, studies on neuroblastoma cell

lines show that TBT and DBT induce the most toxic effects, even at low concentrations (0.1-1

μM), while MBT causes much lighter cytotoxic changes only at higher doses.[24][25]

Part 3: Standardized Protocols for Toxicological
Assessment
To ensure reproducible and comparable data, standardized assays are essential. The following

protocols outline two widely accepted methods for assessing the cytotoxicity and acute toxicity

of compounds like organotins.
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In Vitro Cytotoxicity: Neutral Red Uptake (NRU) Assay
Principle: This assay assesses cell viability by measuring the uptake of the supravital dye

Neutral Red into the lysosomes of living cells. Damage to the cell surface or lysosomal

membranes caused by a toxicant decreases the uptake and retention of the dye. This method

is a self-validating system; only viable cells with intact membranes can retain the dye, providing

a direct measure of cytotoxicity.

Methodology:

Cell Culture: Plate a suitable adherent cell line (e.g., Balb/c 3T3 fibroblasts, SH-SY5Y

neuroblastoma) in a 96-well microtiter plate at a density that ensures logarithmic growth for

the duration of the experiment. Incubate for 24 hours to allow for cell attachment.

Toxicant Exposure: Prepare a series of dilutions of the organotin compound in the

appropriate cell culture medium. The choice of solvent (e.g., DMSO, ethanol) and its final

concentration is critical and must be controlled for in a vehicle control group. Remove the

initial medium from the cells and replace it with the medium containing the test compound or

controls. Incubate for a defined period (e.g., 24, 48, or 72 hours).

Neutral Red Staining:

Prepare a 50 µg/mL solution of Neutral Red in warm, serum-free medium.

Remove the toxicant-containing medium and wash the cells gently with Phosphate-

Buffered Saline (PBS).

Add 100 µL of the Neutral Red solution to each well and incubate for 3 hours at 37°C.

Dye Extraction:

Remove the staining solution and wash the cells again with PBS.

Add 150 µL of a destain solution (e.g., 1% acetic acid, 50% ethanol in water) to each well.

Place the plate on a shaker for 10-15 minutes to extract the dye from the lysosomes.
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Quantification: Measure the absorbance of the extracted dye at a wavelength of

approximately 540 nm using a microplate reader.

Data Analysis: Calculate the percentage of viability for each concentration relative to the

untreated control. Plot the concentration-response curve and determine the IC(_50) value

(the concentration that inhibits cell viability by 50%).

Figure 2. Experimental workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

In Vivo Acute Toxicity: Fish Embryo Acute Toxicity (FET)
Test (OECD 236)
Principle: The FET test using zebrafish (Danio rerio) embryos is a widely accepted alternative

animal model for assessing acute toxicity. It evaluates mortality and sublethal teratogenic

effects over a 96-hour exposure period. The rationale is that early life stages are often the most

sensitive to chemical toxicants. The observation of specific, well-defined endpoints

(coagulation, lack of somite formation, non-detachment of tail, and lack of heartbeat) provides a

robust and validated measure of acute toxicity.

Methodology:

Embryo Collection: Collect newly fertilized zebrafish eggs (0-3 hours post-fertilization, hpf)

from a healthy, breeding population.

Exposure Setup:

Prepare a range of concentrations of the organotin compound in fish water (e.g., E3

medium). Include a negative control (fish water only) and a solvent control if applicable.

Place 20 fertilized eggs into each well of a 24-well plate containing the test solutions.

Incubation and Observation:

Incubate the plates at 26 ± 1°C with a 12:12 hour light:dark cycle.

At 24, 48, 72, and 96 hours post-fertilization, observe the embryos under a dissecting

microscope.
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Record mortality based on the following four apical observations:

Coagulation of the fertilized egg.

Lack of somite formation.

Non-detachment of the tail-bud from the yolk sac.

Absence of heartbeat.

Test Termination and Data Analysis:

The test is terminated at 96 hpf.

Record the cumulative number of dead embryos at each observation point for each

concentration.

Calculate the LC(_50) (median lethal concentration) and its 95% confidence intervals for

each time point using appropriate statistical methods (e.g., Probit analysis).

The test is considered valid if the mortality in the control groups does not exceed 10% at

96 hours.

Conclusion
The toxicity of organotin compounds is a complex function of their chemical structure.

Trisubstituted compounds like TBT and TPT exhibit the highest toxicity, primarily through

mechanisms of endocrine disruption and inhibition of cellular respiration. Disubstituted

compounds like DBT, while less acutely toxic, still pose significant risks, particularly to the

immune system. The structure-activity relationship provides a predictive framework for risk

assessment, but must be supported by robust experimental data from validated assays. The

protocols described herein offer standardized approaches for generating such data, enabling

researchers to make accurate and reliable comparisons of toxicity across different organotin

compounds and other potential toxicants.

References

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094608?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


A complete list of all sources cited in this guide is provided below for verification and further

reading.

Mushak, P., Krigman, M. R., & Mailman, R. B. (1982). Comparative organotin toxicity in the

developing rat: somatic and morphological changes and relationship to accumulation of total

tin. Neurobehavioral Toxicology and Teratology, 4(2), 209–215. [Link]

LCGC International. (2022). Investigating the Environmental Impact of Organotins. LCGC

International. [Link]

Su, C., et al. (2013). Mechanisms of toxicity of triphenyltin chloride (TPTC) determined by a

live cell reporter array. Environmental Science and Pollution Research, 20(4), 2404–2413.

[Link]

Zhang, J., et al. (2012). Mechanisms of toxicity of triphenyltin chloride (TPTC) determined by

a live cell reporter array. Environmental Science and Pollution Research International, 20(4),

2404-13. [Link]

Starek, A. (2009). Tributyltin compounds--the substances noxious to health. Roczniki

Państwowego Zakładu Higieny, 60(1), 3–11. [Link]

Ayanda, O. S., et al. (2012). Toxicity and speciation analysis of organotin compounds.

Chemical Speciation & Bioavailability, 24(4), 216-226. [Link]

NIOSH. (1976). Criteria for a Recommended Standard: Occupational Exposure to Organotin

Compounds. Centers for Disease Control and Prevention. [Link]

Laughlin, R. B., et al. (1986). Structure-activity relationships for organotin compounds.

Environmental Toxicology and Chemistry, 5(9), 811-820. [Link]

Nakbi, A., et al. (2009). In vitro approaches to evaluate toxicity induced by organotin

compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma

cells. Journal of Agricultural and Food Chemistry, 57(12), 5593-9. [Link]

Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. Gelest, Inc.[Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7088250/
https://www.chromatographyonline.com/view/investigating-the-environmental-impact-of-organotins
https://link.springer.com/article/10.1007/s11356-012-1280-7
https://pubmed.ncbi.nlm.nih.gov/23128992/
https://pubmed.ncbi.nlm.nih.gov/19579762/
https://www.tandfonline.com/doi/abs/10.3184/095422912X13491983281029
https://stacks.cdc.gov/view/cdc/5800
https://setac.onlinelibrary.wiley.com/doi/abs/10.1002/etc.5620050906
https://pubmed.ncbi.nlm.nih.gov/19456133/
https://www.gelest.com/wp-content/uploads/intro-organotin.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094608?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


US Legal. (n.d.). Organotin: A Comprehensive Guide to Its Legal Definition and Implications.

US Legal. [Link]

Wikipedia. (n.d.). Organotin chemistry. Wikipedia. [Link]

Nakbi, A., et al. (2009). In Vitro Approaches To Evaluate Toxicity Induced by Organotin

Compounds Tributyltin (TBT), Dibutyltin (DBT), and Monobutyltin (MBT) in Neuroblastoma

Cells. Journal of Agricultural and Food Chemistry, 57(12), 5593–5599. [Link]

ScienceDaily. (2008). How Toxic Environmental Chemical DBT Affects The Immune System.

ScienceDaily. [Link]

Earthzine. (2008). How Toxic Environmental Chemical DBT Affects The Immune System.

Earthzine. [Link]

Wikipedia. (n.d.). Tributyltin. Wikipedia. [Link]

Li, Z. H., et al. (2021). Review on endocrine disrupting toxicity of triphenyltin from the

perspective of species evolution: Aquatic, amphibious and mammalian. Environment

International, 147, 106346. [Link]

Monteiro, D. A., et al. (2021). Environmental Health and Toxicology: Immunomodulation

Promoted by Endocrine-Disrupting Chemical Tributyltin. Journal of Toxicology and

Environmental Health, Part B, 24(8), 361-377. [Link]

Hoch, M. (2001). Organotin compounds in the environment - An overview. Applied

Geochemistry, 16(7-8), 719-743. [Link]

Australian Government Department of Climate Change, Energy, the Environment and Water.

(2022). Organo-tin compounds. DCCEEW. [Link]

Cajaraville, M. P., et al. (2011). Tributyltin (TBT) and dibutyltin (DBT) differently inhibit the

mitochondrial Mg-ATPase activity in mussel digestive gland. Toxicology in Vitro, 25(1), 117-

24. [Link]

Ema, M., et al. (2003). Triphenyltin as a potential human endocrine disruptor. Journal of

Health Science, 49(1), 1-10. [Link]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.uslegalforms.com/us-legal-wills/organotin/
https://en.wikipedia.org/wiki/Organotin_chemistry
https://pubs.acs.org/doi/10.1021/jf900456c
https://www.sciencedaily.com/releases/2008/10/081028083852.htm
https://earthzine.org/how-toxic-environmental-chemical-dbt-affects-the-immune-system/
https://en.wikipedia.org/wiki/Tributyltin
https://pubmed.ncbi.nlm.nih.gov/33348259/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8630744/
https://www.researchgate.net/publication/222530188_Organotin_compounds_in_the_environment-_An_overview
https://www.dcceew.gov.au/environment/protection/npi/substances/fact-sheets/organo-tin-compounds
https://pubmed.ncbi.nlm.nih.gov/20951786/
https://pubmed.ncbi.nlm.nih.gov/12688265/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094608?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seinen, W., et al. (1985). Toxicity of triorganotin compounds: comparative in vivo studies with

a series of trialkyltin compounds and triphenyltin chloride in male rats. Toxicology and

Applied Pharmacology, 81(2), 274-86. [Link]

Reddit. (2023). How toxic organotin compounds really are?. r/Chempros. [Link]

Collaborative for Health & Environment. (n.d.). Tributyltin. CHE. [Link]

Wang, Y., et al. (2023). Triphenyltin (TPT) exposure causes SD rat liver injury via lipid

metabolism disorder and ER stress revealed by transcriptome analysis. Ecotoxicology and

Environmental Safety, 259, 115039. [Link]

NICNAS. (2019). Monobutyltin alkyl mercaptoacetates: Human health tier II assessment.

Australian Industrial Chemicals Introduction Scheme. [Link]

EXTOXNET. (1996). Tributyltin (TBT). Extension Toxicology Network. [Link]

Al-Bayati, Y. K. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of

Science, 24(3), 1-10. [Link]

Eskes, C., et al. (1999). Neurotoxicity of Dibutyltin in Aggregating Brain Cell Cultures.

Toxicology in Vitro, 13(4-5), 555-60. [Link]

Chang, L. W. (1991). Toxicity and Health Effects of Selected Organotin Compounds: A

Review. Journal of Toxicological Sciences, 16 Suppl 1, 35-54. [Link]

Nakayama, K. (2023). Toxicity of Organotin Compounds Present in the Environment to

Mammals. Biological and Pharmaceutical Bulletin, 46(12), 1629-1636. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. stacks.cdc.gov [stacks.cdc.gov]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/4060105/
https://www.reddit.com/r/Chempros/comments/11kxl9c/how_toxic_organotin_compounds_really_are/
https://www.healthandenvironment.org/docs/tributyltin.pdf
https://pubmed.ncbi.nlm.nih.gov/37060867/
https://www.industrialchemicals.gov.au/sites/default/files/Monobutyltin%20alkyl%20mercaptoacetates_Human%20health%20tier%20II%20assessment.pdf
http://extoxnet.orst.edu/pips/tributyl.htm
https://anjs.edu.iq/index.php/anjs/article/view/2301
https://pubmed.ncbi.nlm.nih.gov/10403577/
https://www.researchgate.net/publication/21650398_Toxicity_and_Health_Effects_of_Selected_Organotin_Compounds_A_Review
https://www.researchgate.net/publication/376517173_Toxicity_of_Organotin_Compounds_Present_in_the_Environment_to_Mammals
https://www.benchchem.com/product/b094608?utm_src=pdf-custom-synthesis#bc-rfq
https://stacks.cdc.gov/view/cdc/19379/cdc_19379_DS1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094608?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Organotin chemistry - Wikipedia [en.wikipedia.org]

3. chromatographyonline.com [chromatographyonline.com]

4. [Tributyltin compounds--the substances noxious to health] - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Organotin: Understanding Its Legal Definition and Uses | US Legal Forms [legal-
resources.uslegalforms.com]

6. Tributyltin - Wikipedia [en.wikipedia.org]

7. researchgate.net [researchgate.net]

8. tandfonline.com [tandfonline.com]

9. sciencedaily.com [sciencedaily.com]

10. researchgate.net [researchgate.net]

11. Review on endocrine disrupting toxicity of triphenyltin from the perspective of species
evolution: Aquatic, amphibious and mammalian - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-
Disrupting Chemical Tributyltin - PMC [pmc.ncbi.nlm.nih.gov]

13. healthandenvironment.org [healthandenvironment.org]

14. pdf.benchchem.com [pdf.benchchem.com]

15. Tributyltin (TBT) and dibutyltin (DBT) differently inhibit the mitochondrial Mg-ATPase
activity in mussel digestive gland - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Toxicity of triorganotin compounds: comparative in vivo studies with a series of trialkyltin
compounds and triphenyltin chloride in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Comparative organotin toxicity in the developing rat: somatic and morphological changes
and relationship to accumulation of total tin - PubMed [pubmed.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

19. Neurotoxicity of dibutyltin in aggregating brain cell cultures - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]

21. gelest.com [gelest.com]

22. researchgate.net [researchgate.net]

23. industrialchemicals.gov.au [industrialchemicals.gov.au]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://en.wikipedia.org/wiki/Organotin_chemistry
https://www.chromatographyonline.com/view/investigating-the-environmental-impact-of-organotins
https://pubmed.ncbi.nlm.nih.gov/19579762/
https://pubmed.ncbi.nlm.nih.gov/19579762/
https://legal-resources.uslegalforms.com/o/organotin
https://legal-resources.uslegalforms.com/o/organotin
https://en.wikipedia.org/wiki/Tributyltin
https://www.researchgate.net/publication/223110361_Organotin_compounds_in_the_environment_-_An_overview
https://www.tandfonline.com/doi/pdf/10.3184/095422912X13491962881734
https://www.sciencedaily.com/releases/2008/10/081028121021.htm
https://www.researchgate.net/publication/398603294_Toxicity_of_Organotin_Compounds_Present_in_the_Environment_to_Mammals
https://pubmed.ncbi.nlm.nih.gov/33121818/
https://pubmed.ncbi.nlm.nih.gov/33121818/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10458372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10458372/
https://www.healthandenvironment.org/docs/ToxipediaTributylTinArchive.pdf
https://pdf.benchchem.com/1213/Comparative_Toxicity_of_Diphenylstannane_and_Other_Organotins_A_Guide_for_Researchers.pdf
https://pubmed.ncbi.nlm.nih.gov/20950683/
https://pubmed.ncbi.nlm.nih.gov/20950683/
https://pubmed.ncbi.nlm.nih.gov/4060154/
https://pubmed.ncbi.nlm.nih.gov/4060154/
https://pubmed.ncbi.nlm.nih.gov/7088250/
https://pubmed.ncbi.nlm.nih.gov/7088250/
https://www.researchgate.net/publication/22362210_Toxicity_and_Health_Effects_of_Selected_Organotin_Compounds_A_Review
https://pubmed.ncbi.nlm.nih.gov/20654515/
https://pubmed.ncbi.nlm.nih.gov/20654515/
http://extoxnet.orst.edu/pips/tributyl.htm
https://www.gelest.com/wp-content/uploads/13Tin.pdf
https://www.researchgate.net/publication/232916881_Mechanisms_of_toxicity_of_triphenyltin_chloride_TPTC_determined_by_a_live_cell_reporter_array
https://www.industrialchemicals.gov.au/sites/default/files/Monobutyltin%20alkyl%20mercaptoacetates_Human%20health%20tier%20II%20assessment.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094608?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


24. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT),
dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

25. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [A Senior Scientist's Guide to the Comparative Toxicity
of Organotin Compounds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094608/docs#a-senior-scientist-s-guide-to-the-
comparative-toxicity-of-organotin-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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